5-Methoxy-2-phenoxybenzoic acid
Description
5-Methoxy-2-phenoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the 5-position and a phenoxy group (-OPh) at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse interactions with biological targets or synthetic matrices.
Properties
IUPAC Name |
5-methoxy-2-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-7-8-13(12(9-11)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGNEJMCZRGTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476023 | |
| Record name | Benzoic acid, 5-methoxy-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577973-42-3 | |
| Record name | Benzoic acid, 5-methoxy-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
5-Methoxy-2-phenoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the Ullmann condensation of 2-chloro-5-methoxybenzoic acid with phenol. This reaction typically requires a copper catalyst and a base such as potassium carbonate. The reaction is carried out under reflux conditions, often in a solvent like amyl alcohol . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
5-Methoxy-2-phenoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
5-Methoxy-2-phenoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The following table summarizes key structural analogs and their substituents:
Key Comparative Insights
Electronic and Steric Effects
- Phenoxy vs. Methyl/Propylamino Groups: The phenoxy group in this compound introduces significant steric bulk and electron-withdrawing resonance effects compared to the methyl group in 5-Methoxy-2-methylbenzoic acid .
- Hydroxy vs. Methoxy Groups : 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid) exhibits stronger acidity due to the -OH group at position 2, enabling hydrogen bonding and chelation properties absent in methoxy-substituted analogs .
Biological Activity
5-Methoxy-2-phenoxybenzoic acid (MPBA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of MPBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
MPBA can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with carboxylic acids. The characterization of MPBA is generally performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity
The biological activity of MPBA has been explored in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
MPBA exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that MPBA has a minimum inhibitory concentration (MIC) that is competitive with other known antimicrobial agents .
Antitumor Effects
Studies have shown that MPBA may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways. Specifically, MPBA has been linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cells .
Analgesic Activity
MPBA has also been evaluated for its analgesic properties. A series of derivatives synthesized from 2-phenoxybenzoic acid were tested for pain relief efficacy, with some derivatives showing promising results comparable to standard analgesics .
The mechanisms underlying the biological activities of MPBA are multifaceted:
- Apoptosis Induction : MPBA appears to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. This pathway is crucial in cancer therapy as it can lead to the selective elimination of malignant cells .
- Cell Cycle Arrest : Research indicates that MPBA can cause cell cycle arrest at specific phases, particularly G1 phase, which prevents cancer cell proliferation .
- Gene Expression Modulation : MPBA influences the expression levels of genes involved in drug metabolism and apoptosis. For instance, it has been shown to affect the expression of NAT1 and NAT2 genes, which are critical for drug metabolism in humans .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of MPBA demonstrated its effectiveness against resistant strains of bacteria. The results indicated that MPBA could serve as a potential candidate for developing new antibiotics, especially against multidrug-resistant organisms .
Case Study 2: Cancer Treatment
In a preclinical trial involving various cancer cell lines, MPBA was administered at varying concentrations. The findings revealed a dose-dependent increase in apoptosis markers among treated cells compared to controls. This suggests that MPBA could be further developed as an adjunct therapy in cancer treatment regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
